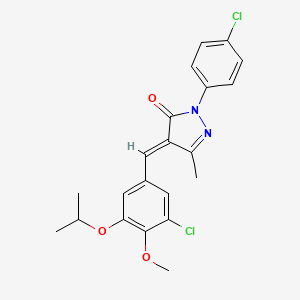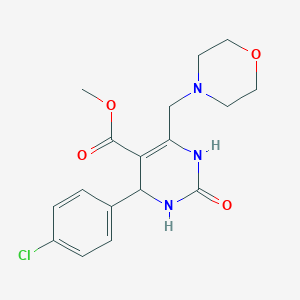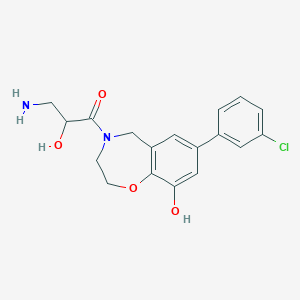![molecular formula C17H26N2O B5297474 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone](/img/structure/B5297474.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It is a cyclic ketone with two enamine groups and a methyl group attached to the cyclohexanone ring. Meldrum's acid has unique properties that make it useful in a variety of applications, including organic synthesis, drug discovery, and materials science.
作用機序
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is complex and varies depending on the application. In organic synthesis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. In catalysis, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as an acid catalyst, promoting the reaction between two molecules. In fluorescence sensing, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid acts as a chelator, binding to metal ions and causing a change in fluorescence intensity.
Biochemical and Physiological Effects:
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis and catalysis. However, some studies have shown that 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid may have potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under a wide range of conditions, making it a versatile reagent for organic synthesis and catalysis. However, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has some limitations, including its low solubility in water and its tendency to form insoluble aggregates in solution.
将来の方向性
There are many future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in scientific research. One area of interest is the development of new synthetic methods using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a building block. Another area of interest is the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid in the development of new materials, such as polymers and nanomaterials. Additionally, the potential use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid as a drug candidate for the treatment of neurodegenerative diseases warrants further investigation.
合成法
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of an acid catalyst, or by the reaction of malonic acid with acetic anhydride and sodium acetate. The synthesis of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid is a well-established process, and the compound can be obtained in high yields with good purity.
科学的研究の応用
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has also been used as a catalyst in organic reactions, such as the aldol condensation and the Michael addition. In addition, 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-4-methylcyclohexanone's acid has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-12-15(8-6-10-18(2)3)17(20)16(13-14)9-7-11-19(4)5/h6-11,14H,12-13H2,1-5H3/b10-6+,11-7+,15-8+,16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNVWFOZYJJLD-QHWIZYIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CN(C)C)C(=O)C(=CC=CN(C)C)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C=C\N(C)C)/C(=O)/C(=C/C=C/N(C)C)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-4-methylcyclohexanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5297424.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5297459.png)
![2-ethoxy-6-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5297465.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5297479.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-phenylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5297485.png)